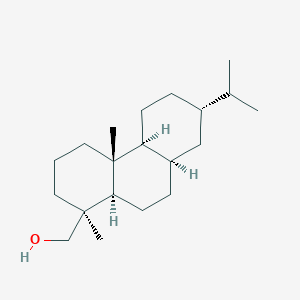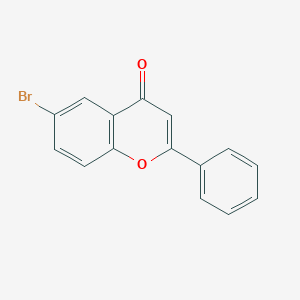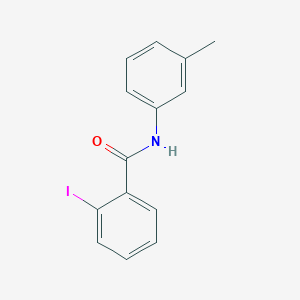
2-iodo-N-(3-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-iodo-N-(3-methylphenyl)benzamide, also known as IMB-1, is a chemical compound that has shown potential in scientific research for its unique properties. This compound is primarily used in the field of medicinal chemistry for its ability to interact with biological systems and produce specific effects. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-iodo-N-(3-methylphenyl)benzamide.
作用机制
The mechanism of action of 2-iodo-N-(3-methylphenyl)benzamide involves the interaction of the compound with specific biological targets, such as enzymes or receptors. This interaction can result in the inhibition or activation of these targets, leading to various biological effects. For example, the inhibition of β-lactamase by 2-iodo-N-(3-methylphenyl)benzamide can lead to the increased effectiveness of β-lactam antibiotics, which are commonly used to treat bacterial infections.
生化和生理效应
The biochemical and physiological effects of 2-iodo-N-(3-methylphenyl)benzamide are dependent on the specific biological targets that are affected by the compound. For example, the inhibition of acetylcholinesterase by this compound can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in various physiological processes, such as muscle contraction and cognitive function. Additionally, the anti-inflammatory effects of 2-iodo-N-(3-methylphenyl)benzamide can lead to a reduction in inflammation, which is a common symptom of various diseases, such as arthritis and asthma.
实验室实验的优点和局限性
One of the advantages of using 2-iodo-N-(3-methylphenyl)benzamide in lab experiments is its ability to interact with specific biological targets, which can lead to the production of specific effects. Additionally, the synthesis of this compound is relatively straightforward, which makes it a viable option for large-scale experiments. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 2-iodo-N-(3-methylphenyl)benzamide in scientific research. One potential direction is the development of more potent inhibitors of specific enzymes, such as β-lactamase, which could lead to the development of more effective antibiotics. Additionally, the anti-inflammatory effects of this compound could be further explored for the development of new treatments for various inflammatory diseases. Finally, the potential use of 2-iodo-N-(3-methylphenyl)benzamide as a treatment for cancer could be further explored through the development of more specific inhibitors of cancer-related targets.
合成方法
The synthesis of 2-iodo-N-(3-methylphenyl)benzamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3-methylbenzoyl chloride with potassium iodide in the presence of a catalyst, such as copper powder. This reaction produces 2-iodo-3-methylbenzoic acid, which is then converted to 2-iodo-N-(3-methylphenyl)benzamide through the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a secondary amine, such as N-methylmorpholine.
科学研究应用
2-iodo-N-(3-methylphenyl)benzamide has been found to have various applications in scientific research. One of the primary uses of this compound is in the field of medicinal chemistry, where it is used to study the interactions between biological systems and chemical compounds. This compound has been shown to have potential as an inhibitor of various enzymes, such as β-lactamase and acetylcholinesterase, which are involved in the breakdown of important biological molecules. Additionally, 2-iodo-N-(3-methylphenyl)benzamide has been found to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer.
属性
CAS 编号 |
58494-86-3 |
|---|---|
产品名称 |
2-iodo-N-(3-methylphenyl)benzamide |
分子式 |
C14H12INO |
分子量 |
337.15 g/mol |
IUPAC 名称 |
2-iodo-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12INO/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,1H3,(H,16,17) |
InChI 键 |
FEYWOEBWSQHNMG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



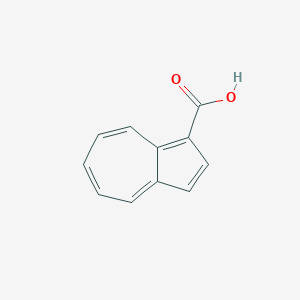
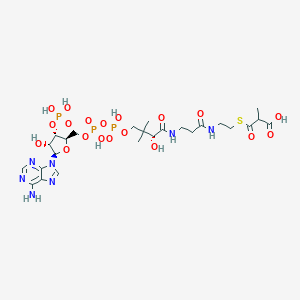
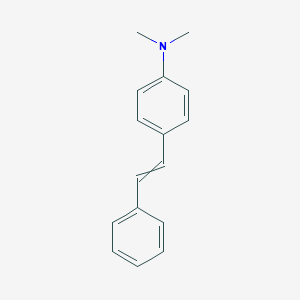
![Spiro[5.6]dodecan-7-ol](/img/structure/B74359.png)

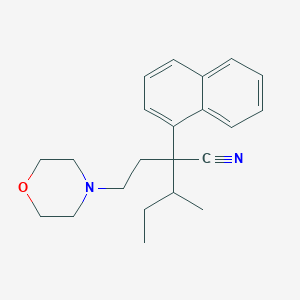

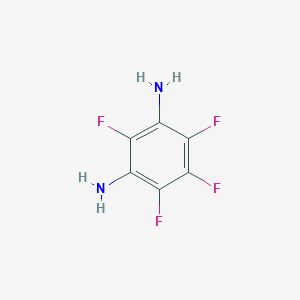
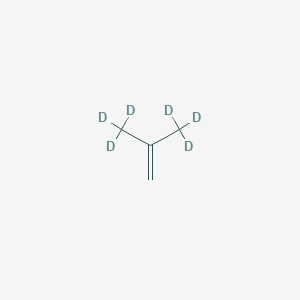
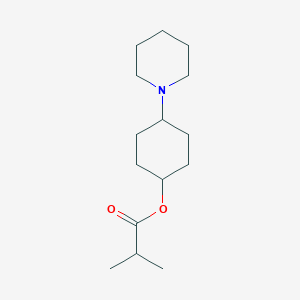
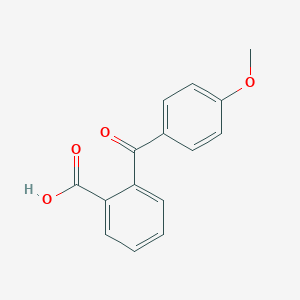
![4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B74375.png)
